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molecular formula C15H14ClNO4 B8499732 [5-(4-Chlorobenzoyl)-4-methoxy-1-methyl-1H-pyrrol-2-yl]acetic acid CAS No. 86186-81-4

[5-(4-Chlorobenzoyl)-4-methoxy-1-methyl-1H-pyrrol-2-yl]acetic acid

Cat. No. B8499732
M. Wt: 307.73 g/mol
InChI Key: YFZDAHGOTGNCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04434175

Procedure details

5-(p-Chlorobenzoyl)-3-hydroxycarbonyl-4-methoxy-1-methylpyrrole-2-acetic acid (prepared from Example 1, Step E) is dissolved in 5 ml of trifluoroacetic acid (TFA) and heated to reflux under nitrogen. After about 45 minutes the reaction is substantially complete. It is cooled and concentrated in vacuo. The resultant residue is treated with 10 ml of water, and the precipitate is filtered, and dried to afford 925 mg (81.5%) of 5-(p-chlorobenzoyl)-4-methoxy-1-methylpyrrole-2-acetic acid, m.p. 142°.
Name
5-(p-Chlorobenzoyl)-3-hydroxycarbonyl-4-methoxy-1-methylpyrrole-2-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:24]=[CH:23][C:5]([C:6]([C:8]2[N:12]([CH3:13])[C:11]([CH2:14][C:15]([OH:17])=[O:16])=[C:10](C(O)=O)[C:9]=2[O:21][CH3:22])=[O:7])=[CH:4][CH:3]=1>FC(F)(F)C(O)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:8]2[N:12]([CH3:13])[C:11]([CH2:14][C:15]([OH:17])=[O:16])=[CH:10][C:9]=2[O:21][CH3:22])=[O:7])=[CH:23][CH:24]=1

Inputs

Step One
Name
5-(p-Chlorobenzoyl)-3-hydroxycarbonyl-4-methoxy-1-methylpyrrole-2-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)C2=C(C(=C(N2C)CC(=O)O)C(=O)O)OC)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
It is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The resultant residue is treated with 10 ml of water
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=CC=C(C(=O)C2=C(C=C(N2C)CC(=O)O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 925 mg
YIELD: PERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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